molecular formula C12H15N3O B8558845 5-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

5-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B8558845
M. Wt: 217.27 g/mol
InChI Key: KVQCSXCVMOFGOF-UHFFFAOYSA-N
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Patent
US08901304B1

Procedure details

To a solution of compound 17 (0.95 g, 3 mmol) in a mixture of CH2Cl2 (15 mL) and CH3OH (20 mL) was added trifluoroacetic acid (3 mL) at 0° C., and the mixture was stirred for 6 h at room temperature. Solvents were evaporated under reduced pressure, and triturating with diethyl ether gave the title compound 5. Yield: 90%, light yellow solid, mp 214-215° C. IR (KBr, cm−1) 3238 (CONH), 3043 (Ar—H), 2956 (Alph-H), 1692 (CO), 1612, 1446 (C—C), 1180 (C—N), 1126 (C-0); 1HNMR (500 MHz, DMSO d6) δ 1.73-188 (m, 3H, CH, CH2), 2.77 (m, 2H, CH2), 2.97 (m, 2H, CH2), 3.44 (obscured by H2O, 2H, CH2), 4.46 (m, 1H, CH), 6.74-6.84 (m, 3H, H-4, H-6, H-7), 10.50 (br. s, 1H, NH), 10.54 (br. s, 1H, NH). 13C NMR (125.7 MHz, DMSO d6) δ 30.04 (CH2), 33.37 (CH), 43.86 (CH2), 106.66 (C-4), 118.43 (C-7), 118.94 (C-6), 128.37 (C-8), 129.87 (C-9), 137.24 (C-5), 155.56 (CO). Anal. Calcd for C14H16F3N3O3: C, 50.76; H, 4.87; N, 12.68%. Found: C, 50.70; H, 4.92; N, 12.60%.
Name
compound 17
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]3[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]3)=[CH:10][C:4]=2[NH:3]1.FC(F)(F)C(O)=O>C(Cl)Cl.CO>[NH:14]1[CH2:13][CH2:12][CH:11]([C:9]2[CH:8]=[CH:7][C:5]3[NH:6][C:2](=[O:1])[NH:3][C:4]=3[CH:10]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
compound 17
Quantity
0.95 g
Type
reactant
Smiles
O=C1NC2=C(N1)C=CC(=C2)C2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturating with diethyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1CCC(CC1)C1=CC2=C(NC(N2)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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